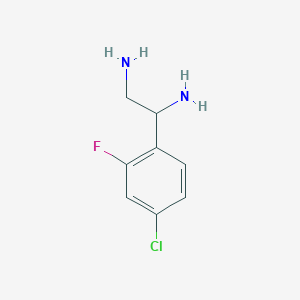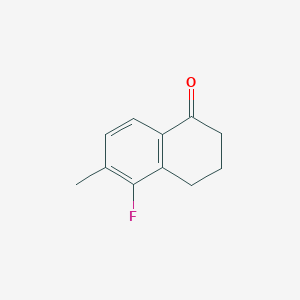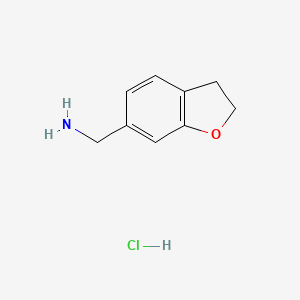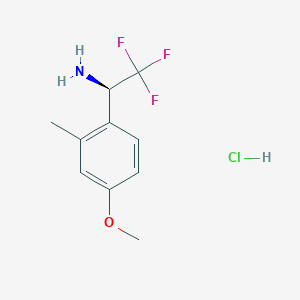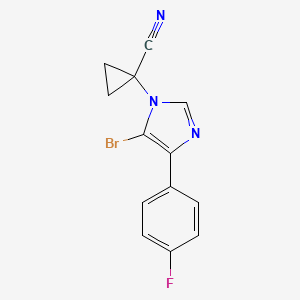
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile is a synthetic organic compound that features a unique combination of bromine, fluorine, and imidazole moieties
Preparation Methods
The synthesis of 1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is synthesized through cyclization reactions.
Introduction of Bromine and Fluorine: Bromination and fluorination reactions are carried out using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively.
Cyclopropane Formation: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds.
Final Coupling: The final step involves coupling the imidazole derivative with the cyclopropane moiety under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The cyclopropane ring can undergo cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(4-Fluorophenyl)-1H-imidazole: Lacks the bromine and cyclopropane moieties, resulting in different chemical properties and applications.
1-(5-Bromo-1H-imidazol-1-YL)cyclopropane-1-carbonitrile:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H9BrFN3 |
|---|---|
Molecular Weight |
306.13 g/mol |
IUPAC Name |
1-[5-bromo-4-(4-fluorophenyl)imidazol-1-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C13H9BrFN3/c14-12-11(9-1-3-10(15)4-2-9)17-8-18(12)13(7-16)5-6-13/h1-4,8H,5-6H2 |
InChI Key |
YXKIPLJDHOXXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)N2C=NC(=C2Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)
